Spiro[2.5]octane-6-carboxylic acid
Overview
Description
Spiro[2.5]octane-6-carboxylic acid is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 g/mol . The IUPAC name for this compound is this compound . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O2/c10-8(11)7-1-3-9(4-2-7)5-6-9/h7H,1-6H2,(H,10,11)
. The Canonical SMILES structure is C1CC2(CCC1C(=O)O)CC2
.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.21 g/mol . It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is solid at room temperature .
Scientific Research Applications
Cycloaddition Reactions
Spiro[2.5]octane-6-carboxylic acid derivatives have been utilized in cycloaddition reactions. A study demonstrated how α-oxo ketenes, derived from 2-aryl-substituted 1,5,7-trioxaspiro[2.5]octane-4,8-diones, reacted with Schiff bases to yield spiro compounds combining β-lactam and 1,3-dioxolan-4-one structures (Tsuno, Kondo, & Sugiyama, 2006).
Conformational Studies
Research on this compound derivatives extends to studying their conformational properties. For instance, research on stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, derived from this compound, revealed their potential in mimicking glutamate in various restricted conformations (Chernykh et al., 2014).
Catalysis Studies
In the field of catalysis, this compound derivatives have been used as mechanistic probes. Research on manganese-catalyzed C(sp3)–H bond oxygenation using spiro[2.5]octane and related compounds has led to insights into different oxygenation pathways (Galeotti, Vicens, Salamone, Costas, & Bietti, 2022).
Enzyme Mechanism Studies
This compound has also been instrumental in investigating enzyme mechanisms. A study involving the oxidation of spiro[2.5]octane by various cytochrome P450 enzymes helped in understanding the mechanisms of hydrocarbon hydroxylation by these enzymes (Auclair, Hu, Little, Ortiz de Montellano, & Groves, 2002).
Synthetic Route Development
This compound derivatives have been the focus of synthetic route development as well. A study presented a general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione via diethyl acetonedicarboxylate, highlighting the efficiency of this method (Jin et al., 2015).
Spirocyclic Structure Analysis
Research into spirocyclic structures, including those derived from this compound, has led to the discovery of new compounds with potential biological activities. For example, the study of spiroketals from Pestalotiopsis fici revealed novel metabolites with unique spirocyclic skeletons, offering insights into biosynthetic pathways (Liu et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Properties
IUPAC Name |
spiro[2.5]octane-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-1-3-9(4-2-7)5-6-9/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLJLPGZOGZIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704679 | |
Record name | Spiro[2.5]octane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086399-13-4 | |
Record name | Spiro[2.5]octane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[2.5]octane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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